molecular formula C16H16FNO2 B5836555 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide

2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B5836555
M. Wt: 273.30 g/mol
InChI Key: ZDMQODSGMKZPSB-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide, also known as EFA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFA is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide involves the inhibition of various enzymes, including HDACs and COX-2. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells, as well as a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of HDACs and COX-2, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells, as well as a reduction in inflammation and pain. This compound also modulates the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a potent inhibitor of HDACs and COX-2, making it a valuable tool for studying the role of these enzymes in various diseases. This compound is also relatively easy to synthesize, making it readily available for research purposes.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also unstable under certain conditions, which can affect its activity and potency.

Future Directions

There are several future directions for research on 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide. One area of interest is the development of novel analogs of this compound with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential applications of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound, which could lead to the development of more effective therapies for these diseases.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 4-ethylphenol in the presence of a catalyst, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, where it acts as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are known to be overexpressed in various types of cancer. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
This compound has also been studied for its anti-inflammatory properties. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 by this compound leads to a reduction in inflammation and pain.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-12-3-9-15(10-4-12)20-11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMQODSGMKZPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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